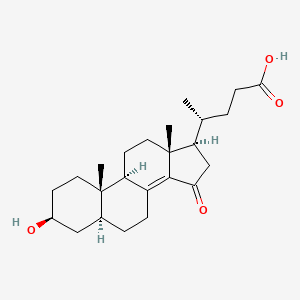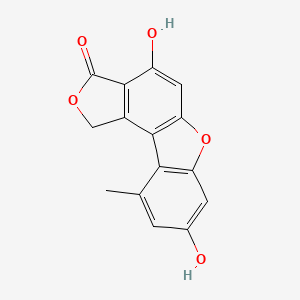
Strepsilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strepsilin is a member of dibenzofurans.
Wissenschaftliche Forschungsanwendungen
Streptozotocin-Induced Cardiac Dysfunction
Streptozotocin (STZ), a component of Strepsilin, has been utilized in experimental studies to induce diabetes and examine diabetic complications, such as diabetic cardiomyopathy. It is observed that STZ can directly impair cardiac contractile function in isolated ventricular myocytes through an oxidative stress and p38 MAP kinase-dependent mechanism (Wold & Ren, 2004).
Challenges in Streptozotocin-Induced Diabetes Models
STZ is extensively used to induce diabetes in animal models for diabetes research and drug screening. However, its physiochemical properties and associated toxicities pose significant challenges. The reliability and reproducibility of STZ-induced diabetes models, as well as concerns about animal lethality and suffering, are significant issues that researchers face (Goyal et al., 2016).
Streptomycin-Resistant Tuberculosis Research
Research on streptomycin, another component of Strepsilin, includes studying its impact on Mycobacterium tuberculosis. Mutations in certain genes have been identified as markers for predicting streptomycin resistance in clinical isolates of Mycobacterium tuberculosis, which is vital for understanding and treating multidrug-resistant tuberculosis (Wang et al., 2019).
Single Dose Streptozotocin-Induced Diabetes for Islet Transplantation Models
In studies focused on islet transplantation models for diabetes, single high-dose STZ-induced diabetes in mice has been used. This approach offers an efficient technique for inducing diabetes mellitus, which is crucial in researching new treatments and understanding diabetes pathogenesis (Deeds et al., 2011).
Genetic Association Studies in Diabetes Research
The STrengthening the REporting of Genetic Association studies (STREGA) initiative, which builds on the STROBE Statement, provides a framework for enhancing the transparency of genetic association studies. This is essential for making sense of evidence on genetic associations and integrating this information into diabetes research and other fields of human genomics (Little et al., 2009).
Eigenschaften
Molekularformel |
C15H10O5 |
|---|---|
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
4,8-dihydroxy-10-methyl-1H-[2]benzofuro[5,4-b][1]benzofuran-3-one |
InChI |
InChI=1S/C15H10O5/c1-6-2-7(16)3-10-12(6)14-8-5-19-15(18)13(8)9(17)4-11(14)20-10/h2-4,16-17H,5H2,1H3 |
InChI-Schlüssel |
OOXFLIUVCWLPKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1C3=C(O2)C=C(C4=C3COC4=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




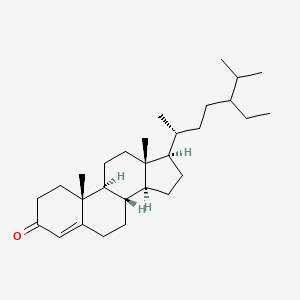

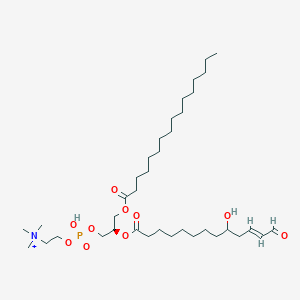
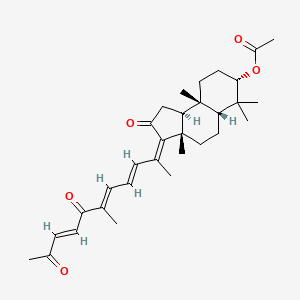
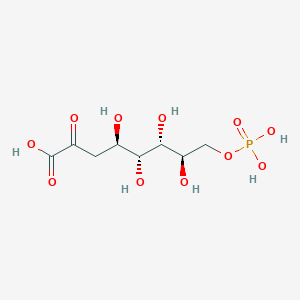
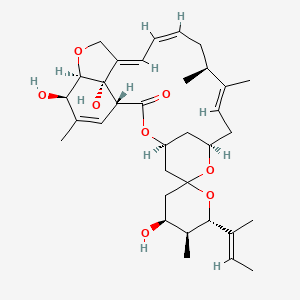
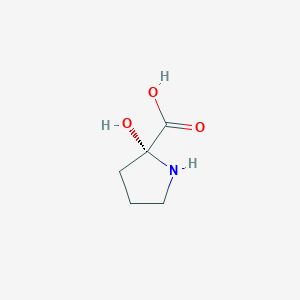
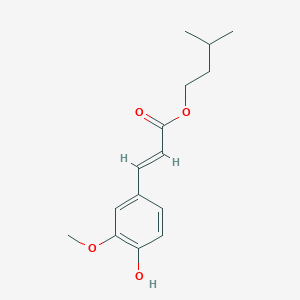
![N-[4-[3-(hydroxymethyl)-1-piperidinyl]but-2-ynyl]-N-methylacetamide](/img/structure/B1252636.png)
![2,5-Bis[hydroxy(4-methoxyphenyl)methyl]thiophene](/img/structure/B1252637.png)
![1-[5-(4-chlorophenyl)-4-(4-pyridinyl)-1H-pyrazol-3-yl]-4-methylpiperazine](/img/structure/B1252638.png)

